[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
“[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol” is a compound that contains a pyridine and an oxadiazole ring . Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . A series of substituted pyridinyl 1, 3, 4 oxadiazole derivatives were synthesized from Schiff bases of nicotinic acid derivatives through chlorination followed by reaction with hydrazine hydrate and with the use of various aldehydes .Molecular Structure Analysis
Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole . Amongst the isomers, the greatest interest is involved with 1,3,4-oxadiazoles .Chemical Reactions Analysis
A photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported . Overall, two substrates undergo C–H functionalization to form a new C (sp 2 )–C (sp 3) bond .Future Directions
The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . It is anticipated that myriad new pharmaceuticals containing the two heterocycles will be available in the forthcoming decade . This suggests that “[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol” and similar compounds could have potential applications in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds, such as pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, have been evaluated for their antimicrobial, antifungal, and antitubercular activities . These compounds have shown excellent antimicrobial activity on Bacillus subtilis .
Mode of Action
Related compounds have demonstrated antimicrobial, antifungal, and antitubercular activities . These activities suggest that these compounds may interact with specific proteins or enzymes in the target organisms, inhibiting their growth or function .
Biochemical Pathways
The related compounds’ antimicrobial, antifungal, and antitubercular activities suggest that they may interfere with essential biochemical pathways in the target organisms, leading to their inhibition .
Pharmacokinetics
The related compounds’ activities suggest that they are likely to be absorbed and distributed in the body to exert their effects .
Result of Action
The related compounds’ activities suggest that they may inhibit the growth or function of target organisms at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the compound’s action .
Properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-1-3-9-4-2-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMZWYBMIZQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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